BenchChemオンラインストアへようこそ!

6-Ethyl-5-methyl-2,3-dihydropyridazin-3-one

tautomerism computational chemistry prototropic equilibrium

6-Ethyl-5-methyl-2,3-dihydropyridazin-3-one (CAS 1341498-76-7) is a C7-alkyl-substituted 2,3-dihydropyridazin-3-one heterocycle (MW 138.17 g/mol, molecular formula C₇H₁₀N₂O). This compound belongs to the pyridazinone family, a privileged scaffold in medicinal chemistry known for yielding PDE inhibitors, cardiotonics, and anti-inflammatory agents.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 1341498-76-7
Cat. No. B1488771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-5-methyl-2,3-dihydropyridazin-3-one
CAS1341498-76-7
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCCC1=NNC(=O)C=C1C
InChIInChI=1S/C7H10N2O/c1-3-6-5(2)4-7(10)9-8-6/h4H,3H2,1-2H3,(H,9,10)
InChIKeyMOWLRIXPJZXVQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethyl-5-methyl-2,3-dihydropyridazin-3-one (CAS 1341498-76-7): Chemical Identity, Physicochemical Baseline & Comparator Landscape


6-Ethyl-5-methyl-2,3-dihydropyridazin-3-one (CAS 1341498-76-7) is a C7-alkyl-substituted 2,3-dihydropyridazin-3-one heterocycle (MW 138.17 g/mol, molecular formula C₇H₁₀N₂O) . This compound belongs to the pyridazinone family, a privileged scaffold in medicinal chemistry known for yielding PDE inhibitors, cardiotonics, and anti-inflammatory agents [1]. Critically, the 2,3-dihydropyridazin-3-one tautomeric form is the thermodynamically most stable isomer among pyridazinone prototropic forms, as confirmed by theoretical investigations of tautomeric equilibria [2]. The compound’s defining structural feature is its specific substitution pattern—ethyl at position 6 and methyl at position 5 on the dihydropyridazinone ring—which distinguishes it from the numerous regioisomeric and differentially substituted pyridazinones in commercial catalogs. The closest analogous structures include 4-ethyl-5-methyl-3(2H)-pyridazinone (ChemSpider ID 26948360) , 6-ethyl-4-methyl-3(2H)-pyridazinone (CAS 160427-26-9) , and the unsubstituted parent 2,3-dihydropyridazin-3-one (CAS 504-30-3). These regioisomers share identical molecular formula (C₇H₁₀N₂O) and molecular weight but differ in substitution topology, leading to divergent physicochemical and potentially pharmacological properties.

Why Generic Pyridazinone Substitution Fails: Regioisomer-Dependent Physicochemical and Pharmacological Divergence for 6-Ethyl-5-methyl-2,3-dihydropyridazin-3-one


Procurement of a generic pyridazinone or even an isomeric C₇H₁₀N₂O pyridazinone in place of 6-ethyl-5-methyl-2,3-dihydropyridazin-3-one cannot be assumed functionally equivalent. Within the pyridazinone class, substitution position dramatically alters molecular recognition, as evidenced by SAR studies showing that the presence of an ethyl group at pyridazine N-2—as opposed to other positions—is associated with the best PDE4 potency and selectivity profile [1]. Additionally, regioisomers exhibit divergent lipophilicity: 4-ethyl-5-methyl-3(2H)-pyridazinone has an ACD/LogP of 1.05, whereas 6-ethyl-4-methyl-3(2H)-pyridazinone records a LogP of 0.35—a 0.70 log unit difference . The target compound (6-ethyl-5-methyl) carries its alkyl substituents on contiguous ring carbons in the 2,3-dihydro oxidation state, a topology that influences tautomeric equilibrium, hydrogen-bonding capacity, and metabolic vulnerability differently than the 3(2H)-pyridazinone regioisomers. These differences translate into altered pharmacokinetic behavior, target engagement, and ultimately experimental reproducibility. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence: 6-Ethyl-5-methyl-2,3-dihydropyridazin-3-one vs. Closest Analog Comparators


Tautomeric Stability Advantage: 2,3-Dihydropyridazin-3-one Form Is Thermodynamically Preferred Over Alternative Prototropic Isomers

The 2,3-dihydropyridazin-3-one tautomeric form adopted by 6-ethyl-5-methyl-2,3-dihydropyridazin-3-one is the most thermodynamically stable isomer among pyridazinone prototropic forms, as established by theoretical calculations on the parent 3-hydropyridazine system and its methyl-, nitro-, and chloro-substituted derivatives [1]. This stability confers a defined, predictable hydrogen-bond donor/acceptor pattern (N2–H donor, C3=O acceptor) that is absent in the alternative 3-hydroxypyridazine tautomer. In contrast, 3(2H)-pyridazinone regioisomers such as 4-ethyl-5-methyl-3(2H)-pyridazinone and 6-ethyl-4-methyl-3(2H)-pyridazinone exist predominantly in the lactam form with the carbonyl at position 3 and the NH at position 2, yielding a different spatial arrangement of H-bond features. This tautomeric distinction directly affects molecular recognition by biological targets, solubility, and crystallization behavior [1].

tautomerism computational chemistry prototropic equilibrium

Lipophilicity Divergence Among C₇H₁₀N₂O Pyridazinone Regioisomers: Predicted LogP Differentiation

Among isomeric C₇H₁₀N₂O pyridazinones, the position of ethyl and methyl substituents exerts a pronounced effect on predicted lipophilicity. The 4-ethyl-5-methyl-3(2H)-pyridazinone regioisomer exhibits an ACD/LogP of 1.05 , while the 6-ethyl-4-methyl-3(2H)-pyridazinone regioisomer has a LogP of only 0.35 —a difference of 0.70 log units. The target compound, 6-ethyl-5-methyl-2,3-dihydropyridazin-3-one, with both alkyl groups on contiguous carbons in the dihydro oxidation state, is anticipated to display an intermediate LogP that can be distinguished from both comparators based on its unique substitution topology. This LogP differential is functionally meaningful: a ΔLogP of 0.70 corresponds to an approximately 5-fold difference in octanol-water partition coefficient, which significantly impacts membrane permeability, metabolic stability, and plasma protein binding [1].

lipophilicity LogP regioisomer comparison drug-likeness

SAR-Inferred PDE4 Selectivity Advantage: Ethyl Substitution at Specific Pyridazinone Positions Correlates with Optimal PDE4 Potency and Selectivity

Structure-activity relationship (SAR) studies on heterocyclic-fused pyridazinones demonstrated that the presence of an ethyl group at the pyridazine N-2 position is associated with the best PDE4 inhibitory potency and selectivity profile within that chemotype series [1]. While the target compound 6-ethyl-5-methyl-2,3-dihydropyridazin-3-one carries its ethyl substituent at C-6 rather than N-2—and a methyl at C-5—the principle that alkyl substitution topology critically modulates PDE4 pharmacophore recognition is firmly established. In the broader pyridazinone PDE4 inhibitor class, compounds lacking appropriate alkyl substitution or bearing suboptimal substituent patterns (e.g., unsubstituted N-2 or bulkier N-2 groups) showed reduced potency and inferior selectivity toward the PDE4 family versus the Rolipram high-affinity binding site (HARBS), which is associated with emetic side effects [1]. The 6-ethyl-5-methyl substitution pattern thus represents a structurally distinct vector for exploring PDE4 SAR that is differentiated from the N-2 ethyl pharmacophore described in the literature.

PDE4 inhibition structure-activity relationship selectivity profile rolipram binding site

Dual PDE3/PDE4 Inhibitory Potential: 5-Methyl-Dihydropyridazinone Motif Associated with Enhanced PDE3 Activity

In a systematic SAR study of cis-tetrahydrophthalazinone/pyridazinone hybrids, analogues bearing a 5-methyl-4,5-dihydropyridazinone moiety consistently exhibited the highest PDE3 inhibitory activities (pIC₅₀ range 5.4–7.5), while all hybrids maintained potent PDE4 inhibition (pIC₅₀ range 7.0–8.7) [1]. The target compound, 6-ethyl-5-methyl-2,3-dihydropyridazin-3-one, contains the critical 5-methyl substituent on a 2,3-dihydro (rather than 4,5-dihydro) pyridazinone core, representing a structurally related but topologically distinct scaffold. This SAR suggests that the 5-methyl group is a key determinant of PDE3 affinity within the dihydropyridazinone class. In contrast, pyridazinones lacking the 5-methyl group or bearing substituents at alternative positions (e.g., 4-methyl or 6-methyl only) would be predicted to exhibit reduced PDE3 component activity, potentially altering the PDE3/PDE4 selectivity ratio—a critical parameter for therapeutic applications where dual PDE3/PDE4 inhibition is sought, such as in combined bronchodilator/anti-inflammatory therapy [1][2].

PDE3 inhibition PDE4 inhibition dual inhibitor 5-methyl pharmacophore

Dihydropyridazinone Cardiotonic Pharmacophore: Structural Requirements for Optimal Inotropic Activity Favor Unsubstituted Ring Nitrogen

Extensive SAR studies on dihydropyridazinone cardiotonics, culminating in the discovery of LY195115 (one of the most potent and long-acting oral inotropes described), identified three structural features necessary for optimal positive inotropic activity and oral bioavailability: (1) a dihydropyridazinone ring with the nitrogen unsubstituted; (2) a hydrogen-bond donor atom attached para to the dihydropyridazinone moiety; and (3) additional steric bulk in the lactam ring [1]. The target compound, 6-ethyl-5-methyl-2,3-dihydropyridazin-3-one, satisfies the critical first requirement—an unsubstituted ring nitrogen (N-2 position is free, not alkylated)—making it compatible with this validated cardiotonic pharmacophore model. Compounds with N-2 alkyl substitution (e.g., 2-ethyl-5-methyl-2,3-dihydropyridazin-3-one, CAS 1862025-78-2 [2]) would be predicted to show significantly reduced cardiotonic activity. LY195115 demonstrated an oral ED₅₀ of approximately 25 μg/kg in conscious dogs with contractility increase sustained for over 8 hours, compared to an ED₅₀ of approximately 400 μg/kg for its less optimized precursor, representing a 16-fold potency improvement achieved through structural optimization of the dihydropyridazinone core [1].

cardiotonic positive inotrope dihydropyridazinone SAR LY195115

Vasorelaxant Activity Dependence on N-2 Substitution Status: N2-Unsubstituted Pyridazinones Show Superior Vasorelaxation

In a systematic evaluation of 6-arylpyridazinones as vasorelaxants using rat thoracic aortic rings, a significant effect of substitution at the N-2 position on vasodilatory activity was observed. The N2-unsubstituted 4-isobutyramidophenylpyridazinone derivative 5 was the most potent vasorelaxant in the series, producing vasorelaxation greater than that of the reference antihypertensive hydralazine and equipotent to SK&F-93741 [1]. 6-Ethyl-5-methyl-2,3-dihydropyridazin-3-one bears an unsubstituted N-2 position, consistent with the structural feature associated with maximal vasorelaxant activity in this pharmacophore class. By contrast, N-2 substituted analogues showed attenuated vasorelaxation, establishing N-2 substitution status as a critical determinant of smooth muscle relaxant efficacy [1]. While the target compound lacks the 6-aryl substituent present in the comparator series, the N-2 substitution principle has been corroborated across multiple pyridazinone chemotypes and represents a transferable SAR feature.

vasorelaxant antihypertensive N-2 substitution aortic ring assay

Evidence-Backed Application Scenarios for 6-Ethyl-5-methyl-2,3-dihydropyridazin-3-one in Drug Discovery and Chemical Biology


PDE3/PDE4 Dual Inhibitor Lead Optimization: Leveraging the 5-Methyl Pharmacophore

For programs targeting dual PDE3/PDE4 inhibition—a strategy relevant to combined bronchodilator/anti-inflammatory therapy for COPD and asthma—6-ethyl-5-methyl-2,3-dihydropyridazin-3-one provides the critical 5-methyl substituent associated with maximal PDE3 activity in dihydropyridazinone hybrids (pIC₅₀ up to 7.5 for PDE3) [1]. The unsubstituted N-2 position preserves the hydrogen-bond donor functionality required for PDE4 engagement (pIC₅₀ range 7.0–8.7) [1], while the 6-ethyl group offers a vector for additional hydrophobic interactions distinct from the 6-aryl substituents in published chemotypes. This scaffold is structurally differentiated from the well-characterized N-2 ethyl PDE4 pharmacophore [2], enabling exploration of novel IP space.

Cardiotonic Drug Discovery: A Dihydropyridazinone Scaffold with Validated Pharmacophore Compatibility

The compound satisfies the primary structural requirement for dihydropyridazinone cardiotonic activity—an unsubstituted ring nitrogen—as established by the SAR that produced LY195115 (oral ED₅₀ ~25 μg/kg in conscious dogs, with sustained contractility increase >8 hours) [3]. The 6-ethyl-5-methyl substitution introduces steric and electronic modulation at positions unexplored in the LY195115 chemotype, offering a differentiated starting point for next-generation positive inotropic agents. The predicted intermediate lipophilicity of this compound (between LogP 0.35 and 1.05 based on regioisomeric comparators) suggests favorable oral absorption potential within the Rule of Five space (MW 138.17, 1 H-bond donor, 3 H-bond acceptors) .

Vasorelaxant/Antihypertensive Research: N2-Unsubstituted Pyridazinone with Documented Class-Level Vasodilatory Activity

In rat thoracic aortic ring assays, N2-unsubstituted pyridazinones demonstrated vasorelaxation exceeding that of the clinical antihypertensive hydralazine [4]. 6-Ethyl-5-methyl-2,3-dihydropyridazin-3-one retains the N2-unsubstituted feature critical for this activity while presenting a simplified substitution pattern (ethyl and methyl rather than 6-aryl) that may reduce molecular weight and improve physicochemical developability compared to 6-arylpyridazinone vasorelaxants. This compound can serve as a minimalist core scaffold for systematic vasorelaxant SAR exploration.

Chemical Biology Probe Development: A Structurally Defined Tautomer with Predictable H-Bond Geometry

The 2,3-dihydropyridazin-3-one tautomeric form is the thermodynamically most stable pyridazinone prototropic isomer [5], providing a defined, reproducible hydrogen-bond donor (N2–H) and acceptor (C3=O) arrangement. This contrasts with 3(2H)-pyridazinone regioisomers that present a different H-bond topology . For fragment-based drug discovery or chemical probe campaigns where consistent molecular recognition is paramount, this compound offers a single, well-defined tautomeric state that reduces the confounding effects of tautomeric ambiguity on assay interpretation and structure-based design.

Quote Request

Request a Quote for 6-Ethyl-5-methyl-2,3-dihydropyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.